Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate
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Overview
Description
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with methoxy and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a cyclopentene derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prostaglandin analogs.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s oxo and methoxy groups play a crucial role in its reactivity and binding affinity. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A structurally similar compound with a longer carbon chain.
Methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another analog with a different substitution pattern on the cyclopentene ring.
Uniqueness
Methyl (3-methoxy-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
93889-15-7 |
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Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C9H12O4/c1-12-7-3-6(8(10)5-7)4-9(11)13-2/h3,7H,4-5H2,1-2H3 |
InChI Key |
AZOHGUXVZXBKKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)C(=C1)CC(=O)OC |
Origin of Product |
United States |
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